Proven Performance in High-Molecular-Weight Peptide Synthesis
A key point of differentiation from its Dmb analogue is a documented, high-value application. The Tmob-glycine derivative has been used by Bayer and colleagues to successfully prepare a large, 64-residue transmembrane peptide, achieving a reported level of 'remarkable purity' . This specific application demonstrates its efficacy in a challenging synthetic context where aggregation is expected to be severe.
| Evidence Dimension | Reported Synthetic Success with Challenging Peptide |
|---|---|
| Target Compound Data | 64-residue transmembrane peptide synthesized in 'remarkable purity' |
| Comparator Or Baseline | Fmoc-(Dmb)Gly-OH: No equivalent published claim for a 64-residue peptide |
| Quantified Difference | Target compound demonstrates performance on a 64-residue peptide; comparator lacks equivalent published benchmark. |
| Conditions | Fmoc-SPPS of a transmembrane peptide (as reported by Bayer et al., 1996) |
Why This Matters
This evidence provides a benchmark for performance in synthesizing long, difficult peptides, which is a key purchasing criterion.
